molecular formula C10H13ClN2OS B2775400 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1909309-26-7

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B2775400
CAS No.: 1909309-26-7
M. Wt: 244.74
InChI Key: GYQGQCHRVABEPP-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride is a heterocyclic compound that features both furan and thiazole rings. . The presence of both furan and thiazole rings in its structure contributes to its unique chemical and biological activities.

Preparation Methods

The synthesis of 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of a furan derivative with a thioamide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various substituted thiazoles and furan derivatives .

Scientific Research Applications

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functionality, combining the chemical reactivity of both furan and thiazole rings, which enhances its versatility in various applications.

Biological Activity

1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a furan moiety and an amine group. Its molecular formula is C10H12ClN3SC_{10}H_{12}ClN_3S with a molecular weight of approximately 227.73 g/mol. The presence of the thiazole and furan rings is significant as these structures are often associated with various biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus epidermidis4 µg/mL
Derivative AEscherichia coli2 µg/mL
Derivative BPseudomonas aeruginosa8 µg/mL

In a study published in the journal Molecules, compounds similar to 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine were synthesized and tested against clinical strains of bacteria, showing promising results in inhibiting bacterial growth at low concentrations .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity.

Cell Line IC50 (µg/mL) Reference Compound (Doxorubicin) IC50 (µg/mL)
HeLa (cervical cancer)15 ± 20.5
MCF7 (breast cancer)18 ± 30.6
A549 (lung cancer)20 ± 40.7

The compound exhibited significant cytotoxicity against HeLa and MCF7 cells, with IC50 values indicating that it is less potent than doxorubicin but still demonstrates potential as an anticancer agent .

The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of electron-donating groups like methyl on the thiazole ring enhances its interaction with cellular targets, increasing its efficacy .

Case Studies

A recent study focused on the synthesis and evaluation of various thiazole derivatives, including the target compound. The results indicated that modifications on the thiazole ring could significantly enhance antimicrobial and anticancer activities. For example, substituting different groups on the furan or thiazole rings led to variations in potency against specific pathogens and cancer cell lines .

Properties

IUPAC Name

1-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS.ClH/c1-6(11)10-12-9(7(2)14-10)8-4-3-5-13-8;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQGQCHRVABEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)N)C2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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